Spartein-5-ol
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Overview
Description
Spartein-5-ol, also known as (5α,7α)-Spartein-5-ol, is a naturally occurring lupin alkaloid. It is a tetracyclic bis-quinolizidine compound derived from lysine. This compound is known for its unique structure and has been studied for various applications in asymmetric synthesis and as a chiral ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spartein-5-ol typically involves multiple steps starting from simpler organic compounds. One common synthetic route begins with the hydrogenation of 2-pyridineacetic acid ethyl ester, followed by Boc protection. This intermediate undergoes kinetic resolution using lipase to yield enantiomerically pure intermediates. Subsequent steps include alkylation, Boc deprotection, and Michael addition to form the tetracyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methods have made it possible to produce this compound and its analogs on a gram scale. These methods often involve the use of chiral catalysts and optimized reaction conditions to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Spartein-5-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Spartein-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases.
Industry: This compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Spartein-5-ol involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalysts, influencing the stereochemistry of the resulting products. This interaction is crucial in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds .
Comparison with Similar Compounds
Similar Compounds
Sparteine: A closely related compound with a similar structure but lacking the hydroxyl group at the 5-position.
Lupinine: Another lupin alkaloid with a different ring structure.
Cytisine: A quinolizidine alkaloid with similar biological activities.
Uniqueness
Spartein-5-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 5-position. This structural feature enhances its utility as a chiral ligand in asymmetric synthesis, making it more versatile compared to other similar compounds .
Properties
CAS No. |
2122-29-4 |
---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(1R,2S,3S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-3-ol |
InChI |
InChI=1S/C15H26N2O/c18-14-5-3-7-17-9-11-8-12(15(14)17)10-16-6-2-1-4-13(11)16/h11-15,18H,1-10H2/t11-,12-,13+,14+,15+/m1/s1 |
InChI Key |
JMXNBIDTNISOTA-MRLBHPIUSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3[C@H](CCC4)O |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3C(CCC4)O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3C(CCC4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Retamine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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